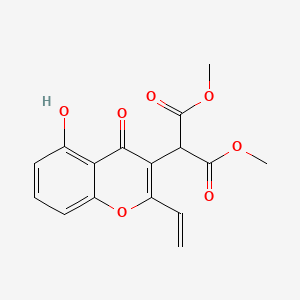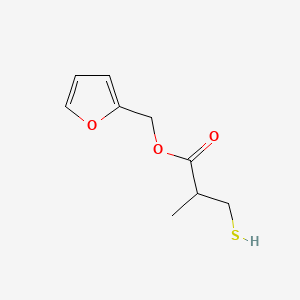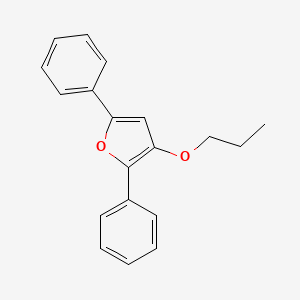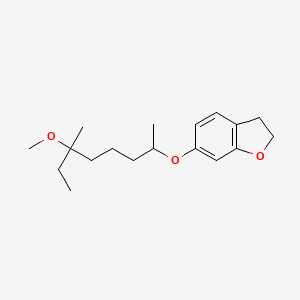![molecular formula C19H36N8O5 B12902805 N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine CAS No. 651356-13-7](/img/structure/B12902805.png)
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves multiple steps, starting with the preparation of the hexahydro-3-pyridazinylacetyl intermediate. This intermediate is then coupled with glycyl-L-valyl-L-arginine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in an organic solvent under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-lysine
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-histidine
- N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-phenylalanine
Uniqueness
N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine is unique due to its specific amino acid sequence and the presence of the hexahydro-3-pyridazinylacetyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
651356-13-7 |
|---|---|
Molekularformel |
C19H36N8O5 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[2-(diazinan-3-yl)acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H36N8O5/c1-11(2)16(17(30)25-13(18(31)32)6-4-7-22-19(20)21)26-15(29)10-23-14(28)9-12-5-3-8-24-27-12/h11-13,16,24,27H,3-10H2,1-2H3,(H,23,28)(H,25,30)(H,26,29)(H,31,32)(H4,20,21,22)/t12?,13-,16-/m0/s1 |
InChI-Schlüssel |
USQWCMKFYQBOJV-XGFYENRKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CC1CCCNN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)

![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)


![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

